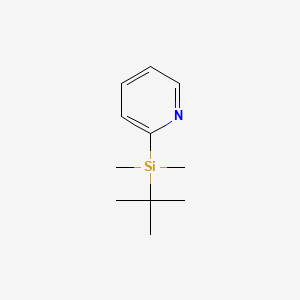
Tert-butyl-dimethyl-pyridin-2-ylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl-dimethyl-pyridin-2-ylsilane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a pyridin-2-yl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-pyridin-2-ylsilane typically involves the reaction of tert-butyl-dimethylchlorosilane with pyridin-2-yl lithium or pyridin-2-yl magnesium bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl-dimethyl-pyridin-2-ylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The tert-butyl, methyl, or pyridin-2-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Lower oxidation state silicon compounds
Substitution: Various substituted organosilicon compounds
Aplicaciones Científicas De Investigación
Chemistry
Tert-butyl-dimethyl-pyridin-2-ylsilane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It can serve as a protecting group for functional groups such as alcohols and amines, enhancing the selectivity and efficiency of synthetic routes.
Propiedades
Fórmula molecular |
C11H19NSi |
|---|---|
Peso molecular |
193.36 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-pyridin-2-ylsilane |
InChI |
InChI=1S/C11H19NSi/c1-11(2,3)13(4,5)10-8-6-7-9-12-10/h6-9H,1-5H3 |
Clave InChI |
LEPGICAYNVWABV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


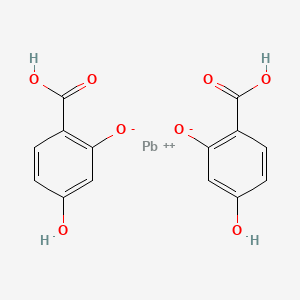
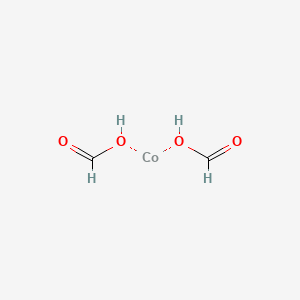
![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
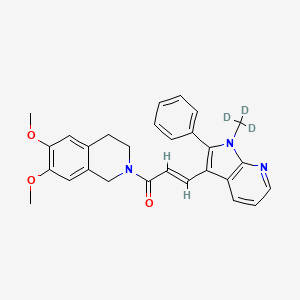
![4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B13827643.png)
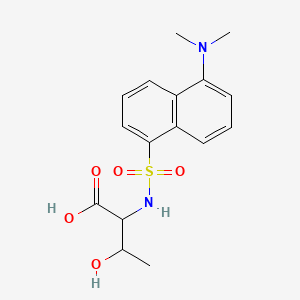
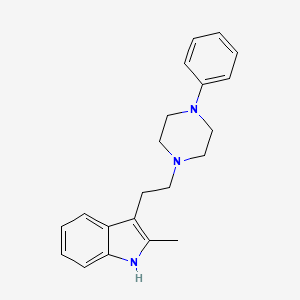
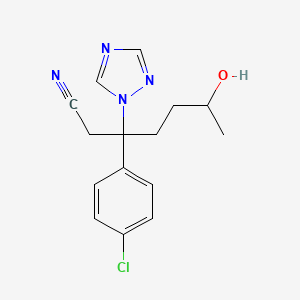
methanol](/img/structure/B13827656.png)
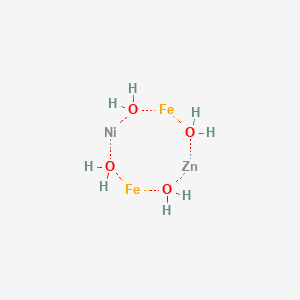
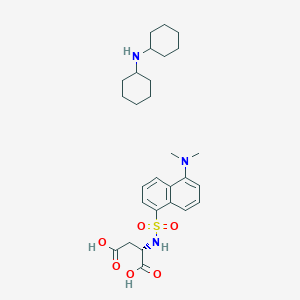

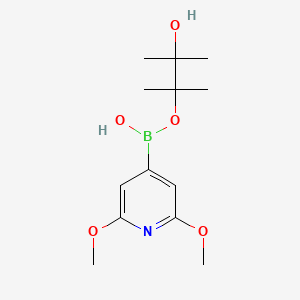
![[(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B13827690.png)
